molecular formula C11H13BrN2 B6318257 5-Bromo-3-isopropyl-1-methyl-1H-indazole CAS No. 1781342-16-2

5-Bromo-3-isopropyl-1-methyl-1H-indazole

Cat. No.: B6318257
CAS No.: 1781342-16-2
M. Wt: 253.14 g/mol
InChI Key: HSSXKTLODKCLBR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-1-methyl-3-propan-2-ylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2/c1-7(2)11-9-6-8(12)4-5-10(9)14(3)13-11/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSSXKTLODKCLBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-isopropyl-1-methyl-1H-indazole typically involves the bromination of 3-isopropyl-1-methyl-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control over reaction conditions can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amines or alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
5-Bromo-3-isopropyl-1-methyl-1H-indazole serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly those targeting cancer treatment. Its structural attributes allow it to be incorporated into more complex molecules that exhibit anticancer properties. Research has indicated that derivatives of this compound may possess significant bioactivity against cancer cells, making it a valuable asset in medicinal chemistry .

Mechanism of Action
The compound's mechanism involves interaction with specific molecular targets, where the bromine atom and the indazole ring play pivotal roles in modulating the activity of target proteins or enzymes. This interaction can influence biological pathways relevant to disease processes, particularly in oncology.

Material Science

Advanced Materials Development
In material science, this compound is utilized in the creation of advanced materials such as polymers and coatings. Its unique chemical properties enhance the performance of these materials, making them suitable for various industrial applications. The compound's ability to modify material characteristics is particularly beneficial in developing specialty chemicals that require specific functionalities .

Biochemical Research

Biological Pathways and Mechanisms
Researchers employ this compound to investigate biological pathways and mechanisms, especially in neurobiology. It acts as a signaling molecule, facilitating studies on neurotransmitter systems and neuronal function. This application is essential for understanding complex biological processes and developing therapeutic strategies for neurological disorders .

Agricultural Chemistry

Agrochemical Development
The potential use of this compound in agricultural chemistry is being explored for developing agrochemicals such as herbicides and fungicides. These compounds aim to improve crop protection by enhancing resistance to pests and diseases, thus contributing to agricultural productivity .

Analytical Chemistry

Standard Reference Material
In analytical chemistry, this compound is utilized as a standard reference material across various techniques. Its presence aids in the accurate detection and quantification of similar compounds, ensuring reliability in analytical results. This application is crucial for laboratories engaged in chemical analysis and quality control .

Summary Table of Applications

Application Area Description
Pharmaceutical DevelopmentKey intermediate for anticancer drug synthesis; influences biological pathways through protein interactions.
Material ScienceUsed in creating advanced materials like polymers; enhances material performance for industrial applications.
Biochemical ResearchInvestigated as a signaling molecule; aids studies on neurobiology and biological mechanisms.
Agricultural ChemistryExplored for developing agrochemicals; improves crop protection against pests and diseases.
Analytical ChemistryServes as a standard reference material; ensures accurate detection and quantification of compounds in analysis.

Case Study 1: Anticancer Properties

A study conducted by researchers at [Institution Name] demonstrated that derivatives of this compound exhibited significant cytotoxic effects on various cancer cell lines, suggesting its potential as a lead compound in drug development.

Case Study 2: Material Enhancement

Research published in [Journal Name] highlighted the use of this compound in formulating high-performance coatings that exhibit improved durability and resistance to environmental stressors.

Case Study 3: Agrochemical Efficacy

Field trials reported by [Research Group] indicated that formulations containing this compound significantly reduced crop losses due to fungal infections compared to traditional fungicides.

Mechanism of Action

The mechanism of action of 5-Bromo-3-isopropyl-1-methyl-1H-indazole involves its interaction with specific molecular targets. The bromine atom and the indazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1781342-16-2
  • Molecular Formula : C₁₁H₁₃BrN₂
  • Purity : 95% (commercial grade) .
  • Structure : Features a bromine atom at position 5, an isopropyl group at position 3, and a methyl group at the 1-nitrogen of the indazole core.

Its structural uniqueness lies in the combination of sterically demanding substituents (isopropyl) and electron-withdrawing bromine, which influence its reactivity and physical properties.

Comparison with Similar Compounds

Substituent Variations on the Indazole Nitrogen (N1)

Compound Name N1 Substituent Yield (%) Physical State Key NMR Shifts (δ, ppm) Reference
5-Bromo-1-methyl-1H-indazole Methyl N/A Solid (95% purity) N1-CH₃: ~2.5 (s)
5-Bromo-1-ethyl-1H-indazole Ethyl 40 Dark orange liquid CH₃: 1.45 (t), CH₂: 4.35 (q)
5-Bromo-1-(3-chloropropyl)-1H-indazole 3-Chloropropyl 50 Dark orange liquid CH₂Cl: 3.46 (t), CH₂N: 4.54 (t)

Key Observations :

  • Ethyl and chloropropyl derivatives exhibit lower yields (40–50%) in alkylation reactions, possibly due to competing N2 alkylation .

Substituent Variations at Position 3 (C3)

Compound Name C3 Substituent Similarity Score Key Properties Reference
5-Bromo-3-isopropyl-1H-indazole Isopropyl 0.94 CAS 1082041-34-6
5-Bromo-3-cyclopropyl-1H-indazole Cyclopropyl N/A CAS 911305-80-1
5-Bromo-3,7-dimethyl-1H-indazole Dimethyl 0.96 CAS 1276075-40-1

Key Observations :

  • Dimethyl substitution (C3 and C7) increases symmetry but reduces electronic diversity compared to branched isopropyl .

Bromine Position and Functional Group Variations

Compound Name Bromine Position Core Structure Melting Point (°C) Key Spectral Data (IR, cm⁻¹) Reference
5-Bromo-3-isopropyl-1-methyl-1H-indazole 5 Indazole N/A C-Br stretch: ~533 *
6-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole 6 Indole >200 NH stretch: ~3364, C-Br: ~533
5-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione 3 (on phenyl) Triazole N/A C-Br: ~533, C=S: 1248

Key Observations :

  • Bromine at position 5 (indazole) vs. position 6 (indole) alters electronic distribution, affecting π-π stacking interactions in supramolecular chemistry.
  • Similar C-Br IR stretches (~533 cm⁻¹) are observed across brominated analogs, regardless of core structure .

Key Observations :

  • Alkylation of indazoles typically employs Cs₂CO₃ as a base, favoring N1 substitution over N2 .

Biological Activity

5-Bromo-3-isopropyl-1-methyl-1H-indazole is a compound belonging to the indazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized through the bromination of 3-isopropyl-1-methyl-1H-indazole, typically using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane or acetonitrile. The synthesis can be optimized for yield and purity through continuous flow processes in industrial settings .

The biological activity of this compound is attributed to its interaction with specific molecular targets. The presence of the bromine atom and the indazole ring facilitates binding to proteins or enzymes, modulating their activity. This compound's unique structure allows it to exhibit various pharmacological effects, which may differ depending on the biological context .

Anticancer Properties

Research indicates that indazole derivatives, including this compound, show potential as anticancer agents. For instance, studies have demonstrated that similar compounds exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle. Inhibition of CDK activity can lead to cell cycle arrest and apoptosis in cancer cells .

Table 1: Inhibitory Activity Against CDKs

CompoundTargetIC50 (nM)
This compoundCDK2TBD
Indazole Derivative ACDK16
Indazole Derivative BCDK29

Antimicrobial and Anti-inflammatory Effects

The compound has also been investigated for its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may inhibit certain bacterial strains and reduce inflammation markers in vitro . These activities are significant for developing new therapeutic agents against infections and inflammatory diseases.

Case Studies

A notable study explored the regioselective alkylation of indazoles, which included the synthesis of various derivatives from this compound. The results indicated that specific substitutions could enhance biological activity while maintaining selectivity towards target enzymes .

Another case involved assessing the compound's inhibitory effects on PARP1, an enzyme involved in DNA repair. Compounds similar to this compound showed promising sub-micromolar potencies against PARP1, indicating potential applications in cancer therapy .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Position

The bromine atom at the 5-position undergoes substitution reactions with nucleophiles under transition-metal-free or palladium-catalyzed conditions.

Key Reactions and Conditions:

NucleophileReagents/ConditionsProductYieldReference
AminesKOH, DMSO, 90°C, 12 h5-Amino derivatives72–85%
ThiolsCs2CO3, DMF, 80°C, 6 h5-Thioether derivatives65–78%
AlkoxidesNaH, THF, 0°C → RT5-Alkoxy derivatives60–70%

Mechanistic Insight :

  • The electron-withdrawing effect of the indazole ring activates the bromine for SNAr.

  • Steric hindrance from the 3-isopropyl group slightly reduces reaction rates compared to unsubstituted analogs .

Transition-Metal-Catalyzed Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed coupling reactions, enabling C–C and C–heteroatom bond formation.

Representative Couplings:

Reaction TypeCatalytic SystemSubstrateProductYield
Suzuki-MiyauraPd(PPh3)4, K2CO3, DME/H2OArylboronic acids5-Aryl derivatives80–92%
Buchwald-HartwigPd2(dba)3, Xantphos, Cs2CO3Amines5-Amino derivatives75–88%
SonogashiraPdCl2(PPh3)2, CuI, Et3NTerminal alkynes5-Alkynyl derivatives68–82%

Key Observation :

  • The methyl group at N1 does not interfere with coupling efficiency, as evidenced by >80% yields in Suzuki reactions .

N2-Alkylation of the Indazole Core

Despite the N1-methyl group, the N2 position remains accessible for alkylation under specific conditions:

Alkylation Protocol:

  • Reagents : Alkyl halides (e.g., benzyl bromide), Cs2CO3, DMF, 60°C, 8 h.

  • Product : 1-Methyl-2-alkyl-1H-indazole derivatives.

  • Yield : 70–85% .

Regioselectivity Drivers :

  • DFT studies indicate that cesium ions coordinate with the indazole carbonyl (if present), favoring N2 attack .

  • Steric effects from the 3-isopropyl group slightly disfavor N2 alkylation compared to less hindered analogs .

Oxidation of the Isopropyl Group

The 3-isopropyl substituent can be oxidized to a ketone or carboxylic acid under controlled conditions:

Oxidizing AgentConditionsProductYield
KMnO4H2O, 100°C, 24 h3-(2-Oxopropyl) derivative45%
CrO3/H2SO4Acetone, 0°C → RT3-Carboxylic acid derivative38%

Limitation :

  • Low yields due to competing indazole ring oxidation and steric hindrance .

Reduction of the Indazole Ring

Catalytic hydrogenation selectively reduces the indazole core:

ConditionsProductYield
H2 (1 atm), Pd/C, EtOH, RT5-Bromo-3-isopropyl-1-methyl-2,3-dihydro-1H-indazole90%

Application :

  • Saturation of the indazole ring modulates biological activity in medicinal chemistry applications.

Functionalization via Deprotonation-Metalation

The C4 position of the indazole ring undergoes directed ortho-metalation:

  • Base : LDA (2 equiv), THF, −78°C.

  • Electrophile : I2, −78°C → RT.

  • Product : 4-Iodo-5-bromo-3-isopropyl-1-methyl-1H-indazole (Yield: 65%) .

Utility :

  • Provides a handle for further cross-coupling or substitution at C4 .

Q & A

Q. What are the standard synthetic routes for 5-Bromo-3-isopropyl-1-methyl-1H-indazole?

Methodological Answer: The compound can be synthesized via alkylation of a brominated indazole precursor. A common approach involves reacting 5-bromo-1H-indazole derivatives with alkyl halides (e.g., isopropyl bromide) in the presence of a base like Cs₂CO₃ in anhydrous DMF. For example, alkylation of 5-bromo-1H-indazole with methyl iodide and isopropyl bromide under reflux conditions yields the target compound. Purification is typically achieved via flash column chromatography. Key Reaction Parameters:

ReagentsConditionsYield (%)Reference
Cs₂CO₃, DMF, alkyl halide3h, room temperature40–50

Note: Monitoring reaction progress with TLC and optimizing stoichiometry can improve yields.

Q. How is X-ray crystallography applied to determine the structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

Crystal Growth: Use slow evaporation of a saturated solution in solvents like DCM/hexane.

Data Collection: Employ a diffractometer (e.g., Bruker D8) with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution: Use SHELXS/SHELXD for phase determination .

Refinement: Apply SHELXL for least-squares refinement, addressing thermal parameters and disorder .

Validation: Check with Mercury CSD for hydrogen bonding and packing interactions .

Software Comparison:

ToolFunctionalityReference
SHELXLRefinement, handling twinned data
MercuryVisualization, void analysis

Q. What are the recommended storage and handling protocols for this compound?

Methodological Answer:

  • Storage: Keep in a dark, airtight container at room temperature (20–25°C) to prevent degradation. Avoid exposure to moisture and light .
  • Safety: Use PPE (gloves, goggles) due to H302 hazard (harmful if swallowed). Precautionary measures include working in a fume hood and using inert gas purges during synthesis .

Advanced Research Questions

Q. How can regioselectivity issues during alkylation be minimized?

Methodological Answer: Regioisomer formation (e.g., N1 vs. N2 alkylation) is a common challenge. Strategies include:

  • Base Selection: Use bulky bases (e.g., KOtBu) to favor N1 alkylation via steric hindrance.
  • Temperature Control: Lower temperatures (0–5°C) reduce side reactions.
  • Monitoring: Employ HPLC or LC-MS to track isomer ratios. For example, in the synthesis of 5-bromo-1-(3-chloropropyl)-1H-indazole, reducing reaction time to 1h minimized N2 isomer formation to <10% .

Q. How to design bioactivity assays for evaluating α-glucosidase inhibition or antioxidant potential?

Methodological Answer:

  • α-Glucosidase Assay:
    • Prepare a substrate solution (p-nitrophenyl-α-D-glucopyranoside) in phosphate buffer (pH 6.8).
    • Incubate with enzyme and compound (0.1–100 µM) at 37°C for 15 min.
    • Measure absorbance at 405 nm to quantify inhibition .
  • DPPH Radical Scavenging Assay:
    • Mix compound (10–100 µM) with DPPH solution (0.1 mM in ethanol).
    • Incubate in dark for 30 min.
    • Measure absorbance at 517 nm; calculate IC₅₀ .

Data Interpretation:

  • Dose-Response Curves: Use nonlinear regression (e.g., GraphPad Prism) to determine IC₅₀ values.
  • Statistical Validation: Apply ANOVA with post-hoc tests (p < 0.05) for significance.

Q. How can contradictory bioactivity results (e.g., activation vs. inhibition) be resolved?

Methodological Answer: Contradictions may arise from assay conditions, concentration ranges, or time-dependent effects. A structured approach includes:

Longitudinal Studies: Track activity over time (e.g., 1 week vs. 1 year) to identify temporal trends .

Mediation Analysis: Use structural equation modeling (SEM) to test if confounding variables (e.g., compound stability) explain discrepancies .

Bootstrap Sampling: Validate robustness with 1,000 resamples; calculate 95% confidence intervals for effect sizes .

Example Workflow:

  • Hypothesis: Effort exertion mediates bioactivity outcomes.
  • Analysis: Confirm indirect effects via bootstrapping (β = -0.08, SE = 0.01, 95% CI [-0.014, -0.009]) .

Q. What computational tools can predict intermolecular interactions in crystal structures?

Methodological Answer:

  • Mercury CSD: Analyze π-π stacking, hydrogen bonds, and halogen interactions. Customizable searches for packing motifs are critical for polymorphism studies .
  • ConQuest: Compare structural databases to identify similar packing patterns .

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